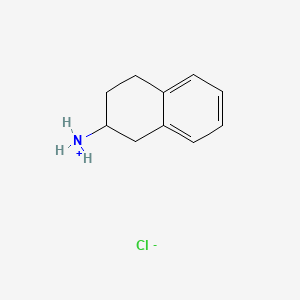

Tetrahydro-2-naphthylamine hydrochloride

Descripción

Tetrahydro-2-naphthylamine hydrochloride (CAS: 58349-17-0) is a chiral amine derivative of 1,2,3,4-tetrahydronaphthalene (tetralin) with a methoxy substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₅NO·HCl (molecular weight: 229.7 g/mol), and it exists as the (S)-enantiomer in pharmacologically relevant forms . The compound is a key intermediate in synthesizing centrally acting agents, such as serotonin-norepinephrine reuptake inhibitors (SNRIs), due to its rigid tetralin backbone and amine functionality . It is typically stored as an off-white solid at 0–8°C with ≥95% purity .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQOAYUXVCSSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-01-7, 29730-81-2 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylamine, tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029730812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Aplicaciones Científicas De Investigación

Tetrahydro-2-naphthylamine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and industrial chemicals. Its applications include:

Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological systems and as a tool in biochemical assays.

Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which tetrahydro-2-naphthylamine hydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets and pathways involved in chemical reactions, biological processes, or pharmaceutical formulations. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural analogs of tetrahydro-2-naphthylamine hydrochloride vary in substituent patterns, stereochemistry, and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Tetralin-Based Amine Derivatives

Key Findings from Comparative Analysis

Substituent Effects: Methoxy Groups: The 5-methoxy substituent in this compound enhances binding affinity to monoamine transporters compared to non-substituted analogs (e.g., 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride) .

Stereochemical Influence: The (S)-enantiomer of this compound shows higher selectivity for serotonin receptors than the (R)-form, which is critical for antidepressant efficacy . Similarly, (R)-7-methoxy-N-propyl-2-aminotetraline hydrochloride demonstrates distinct dopamine receptor binding compared to its (S)-counterpart .

Toxicity and Safety: Thiophene-containing analogs (e.g., thiophene fentanyl hydrochloride) lack comprehensive toxicological data, suggesting caution in extrapolating safety profiles to structurally related compounds . Fluorinated derivatives (e.g., 6-fluoro-2-aminotetralin) show improved metabolic stability but require rigorous impurity control during synthesis .

Storage Stability: Most tetralin-based hydrochlorides require refrigeration (0–8°C) to prevent degradation, as seen in 2-(tetrahydropyran-2-yl)ethylamine hydrochloride .

Métodos De Preparación

Reaction Mechanism and Catalytic System

The dynamic kinetic resolution (DKR) method, as disclosed in CN104263799A, enables the direct conversion of racemic 2-tetrahydronaphthylamine (I) to enantiomerically pure S-2-tetrahydronaphthylamine (IV) with near-quantitative yields. The process employs a dual catalytic system:

-

Novozym435 (immobilized Candida antarctica lipase B) for enantioselective acylation.

-

KT-02 , a nickel-based catalyst, for in situ racemization of the unreacted R-enantiomer.

L-(+)-O-Acetylmandelic acid serves as the acyl donor, facilitating the preferential acylation of the S-enantiomer. The nickel catalyst ensures continuous racemization of the R-enantiomer, achieving complete substrate conversion.

Process Optimization and Yield

The reaction occurs in a high-pressure hydrogenation reactor under the following conditions:

| Parameter | Value |

|---|---|

| Temperature | 50–60°C |

| Hydrogen pressure | 10–15 bar |

| Reaction time | 24–48 hours |

| Substrate concentration | 0.5–1.0 M in toluene |

Post-reaction, the acylated product (II) undergoes acidolysis with hydrochloric acid to yield the hydrochloride salt (III), followed by alkalization with NaOH to isolate the free amine (IV). Each step achieves >90% yield, with a final ee of 99.5%.

Reductive Amination and Catalytic Hydrogenation

Synthesis of N-Alkylated Derivatives

CN111393309A details a two-step route to synthesize (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, a structural analog. The protocol involves:

-

Reductive amination of (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (I) with propionaldehyde using NaBH₄ and acetic acid.

-

Catalytic hydrogenation over 10% Pd/C to remove the benzyl group, followed by salt formation with HCl.

Critical Reaction Parameters

-

Reductive amination :

-

Hydrogenation :

Acid-Catalyzed Cyclization of Tetralone Intermediates

Tetralone Condensation and Formylation

US6262308B1 describes a racemic synthesis route applicable to tetrahydro-2-naphthylamine derivatives. While focused on sertraline, the method adapts to tetralone intermediates:

-

Condensation : 4-(3,4-dichlorophenyl)tetralone reacts with N-methylformamide at 180–200°C to form a Schiff base.

-

Reduction : Sodium borohydride reduces the imine to the amine.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Catalytic System | Scalability |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | >90 | >99.5 | Novozym435 + Ni catalyst | High |

| Reductive Amination | 87.1 | Not reported | NaBH₄ + Pd/C | Moderate |

| Acid-Catalyzed Cyclization | 70–85 | Racemic | N-methylformamide | Low |

Key Observations :

-

The DKR method outperforms others in enantioselectivity and yield, leveraging enzymatic and metal catalysis synergy.

-

Reductive amination offers moderate yields but requires chiral starting materials, increasing costs.

-

Acid-catalyzed routes are less favored due to racemic outcomes and multiple purification steps.

Industrial-Scale Considerations

Q & A

Basic: What synthetic methodologies are most effective for preparing Tetrahydro-2-naphthylamine hydrochloride, and how do reaction parameters influence yield?

Answer:

The synthesis of this compound typically involves reductive amination or catalytic hydrogenation of a tetralin-derived ketone intermediate. Key parameters include:

- Catalyst selection : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) for hydrogenation, with temperature control (40–60°C) to minimize side reactions .

- Acid quenching : Use of hydrochloric acid (HCl) to precipitate the hydrochloride salt, requiring pH optimization (pH 3–4) to maximize yield .

- Solvent choice : Polar aprotic solvents (e.g., ethanol or THF) enhance solubility of intermediates, while avoiding protic solvents reduces hydrolysis risks .

For telescoped processes, in-situ purification via filtration or solvent extraction is critical to remove byproducts like unreacted amines .

Basic: Which analytical techniques are optimal for characterizing purity and structural confirmation of this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, with mobile phases like acetonitrile/water (0.1% TFA) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in D₂O or DMSO-d₆ confirms aromatic proton integration (δ 6.5–7.5 ppm for naphthyl groups) and absence of unprotonated amine peaks .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 184.1 for C₁₀H₁₄NCl) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis validates stoichiometry (±0.3% tolerance) .

Advanced: How can researchers resolve contradictions in stereochemical outcomes from different synthetic routes?

Answer:

Discrepancies in stereochemistry often arise from variations in reduction conditions (e.g., catalytic vs. stoichiometric reagents). Strategies include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify enantiomeric excess (ee) .

- X-ray Crystallography : Single-crystal analysis of the hydrochloride salt to confirm absolute configuration .

- Kinetic vs. Thermodynamic Control : Adjusting reaction temperature and hydrogen pressure during catalytic hydrogenation to favor axial vs. equatorial amine formation .

Advanced: What are the dominant degradation pathways of this compound under varying storage conditions?

Answer:

Degradation mechanisms include:

- Oxidation : Exposure to ambient oxygen leads to naphthoquinone derivatives, detectable via HPLC retention time shifts . Mitigate by storing under inert gas (N₂/Ar) at -20°C .

- Hydrolysis : Hydrochloride salts may dissociate in humid environments, releasing free amine. Use desiccants (silica gel) and airtight containers .

- Photodegradation : UV light induces ring-opening reactions. Store in amber glassware and limit light exposure .

Basic: How should researchers design in vitro assays to evaluate the bioactivity of this compound?

Answer:

- Receptor Binding Assays : Radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) in buffer systems (pH 7.4 PBS) to measure IC₅₀ values .

- Cytotoxicity Screening : MTT assays in HEK-293 or SH-SY5Y cell lines, with dose ranges (1–100 µM) and 48-hour incubation to assess viability .

- Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous media .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states for amine alkylation or electrophilic aromatic substitution, comparing activation energies (ΔG‡) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. ethanol) to predict solvation effects on reaction rates .

- Docking Studies : AutoDock Vina for predicting binding affinities to biological targets (e.g., serotonin transporters) based on conformational flexibility .

Basic: What protocols ensure safe handling and disposal of this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Spill Management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

- Ventilation : Use fume hoods during synthesis to limit inhalation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.